molecular formula C11H12ClNO4 B14717177 2,3-Dimethylquinoline;perchloric acid CAS No. 18005-03-3

2,3-Dimethylquinoline;perchloric acid

Cat. No.: B14717177
CAS No.: 18005-03-3
M. Wt: 257.67 g/mol
InChI Key: CQOPBYGUGIFEBJ-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline;perchloric acid is a compound that combines 2,3-dimethylquinoline with perchloric acid. 2,3-Dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a component of rocket fuel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinolines. This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid . The reaction conditions usually require heating to high temperatures.

For the preparation of 2,3-dimethylquinoline;perchloric acid, 2,3-dimethylquinoline is reacted with perchloric acid under controlled conditions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of quinoline derivatives, including 2,3-dimethylquinoline, often involves catalytic processes. Modified USY zeolite catalysts have been used to improve the yield and selectivity of quinoline synthesis . The reaction of aniline and propanol over these catalysts can produce various quinoline derivatives, including 2,3-dimethylquinoline .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

2,3-Dimethylquinoline;perchloric acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-methylquinoline
  • 2-Ethylquinoline
  • 2-Methylquinoline

Uniqueness

2,3-Dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .

Properties

CAS No.

18005-03-3

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2,3-dimethylquinoline;perchloric acid

InChI

InChI=1S/C11H11N.ClHO4/c1-8-7-10-5-3-4-6-11(10)12-9(8)2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)

InChI Key

CQOPBYGUGIFEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O

Origin of Product

United States

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